4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS: 945666-87-5) is a chlorinated cyclopenta[b]pyridine derivative with an acetate ester group at the 7-position. Its molecular formula is C₁₀H₁₀ClNO₂, and it has a molecular weight of 211.64 g/mol . The compound is synthesized via enzymatic resolution or chemical modifications of cyclopenta[b]pyridine precursors, as evidenced by its use in asymmetric halogenation studies .
Properties
IUPAC Name |
(4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-6(13)14-9-3-2-7-8(11)4-5-12-10(7)9/h4-5,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKSKFGPLLEKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2=C(C=CN=C12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723442 | |
| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945666-87-5 | |
| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate typically involves the reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol with acetic anhydride. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound features a cyclopentapyridine core, which contributes to its unique chemical behavior and biological activity.
Medicinal Chemistry
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of this compound may exhibit:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest efficacy against certain bacterial strains, making it a candidate for developing new antibiotics.
Synthetic Methodologies
The synthesis of this compound typically involves:
- Cyclization Reactions : Utilizing starting materials such as chlorinated pyridines and acetic anhydride to form the acetate derivative.
Pharmacological Studies
The compound has been subjected to pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties:
- Bioavailability : Studies indicate favorable absorption rates in animal models.
- CYP Enzyme Interaction : It acts as a CYP1A2 inhibitor, which is significant for drug-drug interaction studies.
Case Study 1: Anticancer Activity
A research team evaluated the anticancer properties of various derivatives of cyclopentapyridine compounds, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Chlorine vs.
- Acetate vs. Hydroxyl : The acetate ester in the target compound enhances lipophilicity compared to the hydroxyl analogue (CAS 126053-15-4), which may influence bioavailability or adsorption properties .
- Ring Position : Cyclopenta[s]pyridine derivatives (e.g., compound 13 in ) exhibit different electronic environments due to ring isomerism, affecting stereochemical outcomes in asymmetric synthesis.
Key Observations :
- Corrosion Inhibition: CAPD derivatives with electron-withdrawing groups (e.g., cyano) exhibit superior adsorption on carbon steel surfaces via mixed physical/chemical interactions, achieving 97.7% inhibition efficiency . The target compound’s chloro and acetate groups may similarly enhance surface adsorption but require empirical validation.
- Synthetic Utility: The acetate group in the target compound facilitates enzymatic resolution (e.g., Novozyme 435-mediated kinetic resolution), enabling access to enantiopure intermediates for asymmetric reactions .
Stereochemical and Positional Isomerism
- Stereochemistry : The (R)-configured 2-chloro-4-methyl derivative (compound 13 in ) highlights the role of chirality in enzymatic reactions, where stereoselective acetylation yields enantiopure products.
- Ring Isomerism : Cyclopenta[b]pyridine vs. cyclopenta[c]pyridine (e.g., CAS 1357185-62-6) alters the spatial arrangement of substituents, impacting electronic properties and reactivity .
Biological Activity
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS No. 945666-87-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H10ClNO2
- Molecular Weight : 211.645 g/mol
- IUPAC Name : this compound
- Purity : 98% .
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on deubiquitinating enzymes (DUBs), which play a critical role in regulating protein degradation pathways .
- Pharmacokinetics : It is noted for high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), suggesting potential central nervous system activity .
Antitumor Activity
Recent studies have explored the compound's potential as an antitumor agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may provide neuroprotective benefits through modulation of neuroinflammatory pathways and reduction of oxidative stress.
Case Studies and Research Findings
Toxicological Profile
The compound's safety profile has been characterized by evaluating its cytotoxicity in various cell lines. Preliminary results suggest a moderate toxicity profile, necessitating further investigation into its safety and efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyridine precursors or halogenation of cyclopenta[b]pyridine derivatives. For example, chlorination at the 4-position can be achieved using POCl₃ or other chlorinating agents under anhydrous conditions. Optimization of solvent (e.g., dichloromethane or toluene), temperature (80–120°C), and catalyst (e.g., Lewis acids) is critical for regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended to isolate the acetate ester .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks. For cyclopenta[b]pyridine derivatives, protons on the fused ring system typically appear between δ 2.5–3.5 ppm (methylene groups) and δ 6.5–8.5 ppm (aromatic protons) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, and Cl percentages (e.g., deviations <0.3% indicate purity). For related compounds, discrepancies in sulfur content (e.g., 10.43% calc. vs. 10.54% found) highlight the need for repeated analysis under controlled conditions .
- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₉ClNO₂ expected at ~198.6 Da) .
Q. What safety protocols are essential for handling chlorinated cyclopenta[b]pyridine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (H335 hazard) .
- Storage : Store in inert atmospheres (N₂ or Ar) at 2–8°C to prevent degradation .
- Spill Response : Absorb with vermiculite or sand, dispose as hazardous waste (P501). In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention (P305+P351+P338) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for substituted cyclopenta[b]pyridines?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism, impurities, or solvent effects. For example, unexpected splitting in -NMR signals could indicate residual solvents or rotamers. Mitigation strategies include:
- Drying Samples : Use anhydrous Na₂SO₄ or molecular sieves.
- Variable Temperature NMR : Probe dynamic equilibria (e.g., ring-flipping in fused systems).
- Alternative Techniques : X-ray crystallography (as in ) provides definitive structural confirmation .
Q. What strategies optimize reaction yields in high-pressure or scaled-up syntheses of related cyclopenta[b]pyridines?
- Methodological Answer :
- Green Chemistry Metrics : For scaled-up reactions, prioritize atom economy (e.g., ’s cyclohepta[b]pyridine synthesis achieved 82% yield via high-pressure catalysis).
- Catalyst Screening : Test Pd/C, CuI, or FeCl₃ for cross-coupling steps.
- Solvent Selection : Use bio-based solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Q. How can computational modeling predict the reactivity of the 4-chloro substituent in cyclopenta[b]pyridine systems?
- Methodological Answer :
- DFT Calculations : Calculate electron density maps (e.g., HOMO/LUMO orbitals) to identify nucleophilic/electrophilic sites. The chloro group’s electron-withdrawing effect may direct substitutions to the 5- or 7-positions.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
Q. What methodologies address discrepancies between theoretical and experimental LogP values for halogenated heterocycles?
- Methodological Answer : LogP deviations (e.g., calculated 1.97 vs. experimental 2.1 for brominated analogs) may reflect inaccurate partition coefficients. Validate via:
- HPLC Retention Times : Correlate with known standards.
- Shake-Flask Method : Measure octanol/water partitioning under controlled pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
